molecular formula C4H3FO4-2 B3433958 2-Fluorosuccinic acid CAS No. 687-50-3

2-Fluorosuccinic acid

Cat. No.: B3433958
CAS No.: 687-50-3
M. Wt: 134.06 g/mol
InChI Key: WVFZPKYHJCLEET-UHFFFAOYSA-L
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Description

2-Fluorosuccinic acid, also known as (S)-2-Fluorobutanedioic acid, is an organic compound with the molecular formula C4H5FO4. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a fluorine atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorosuccinic acid can be synthesized through several methods. One common approach involves the fluorination of succinic acid derivatives. For instance, the reaction of succinic anhydride with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These methods are optimized for high yield and purity, often employing advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorosuccinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluoromalonic acid.

    Reduction: Reduction reactions can convert it to fluorobutyric acid.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

2-Fluorosuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluorosuccinic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of succinic acid, thereby interfering with metabolic pathways. This can lead to the accumulation of intermediates and disruption of normal cellular functions .

Comparison with Similar Compounds

    Succinic Acid: The parent compound, lacking the fluorine atom.

    Fluoromalonic Acid: An oxidized derivative of 2-fluorosuccinic acid.

    Fluorobutyric Acid: A reduced derivative of this compound.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological molecules compared to its non-fluorinated counterparts .

Properties

CAS No.

687-50-3

Molecular Formula

C4H3FO4-2

Molecular Weight

134.06 g/mol

IUPAC Name

2-fluorobutanedioate

InChI

InChI=1S/C4H5FO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/p-2

InChI Key

WVFZPKYHJCLEET-UHFFFAOYSA-L

SMILES

C(C(C(=O)O)F)C(=O)O

Canonical SMILES

C(C(C(=O)[O-])F)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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